molecular formula C16H15N5O3S B15196892 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide CAS No. 32039-48-8

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide

Cat. No.: B15196892
CAS No.: 32039-48-8
M. Wt: 357.4 g/mol
InChI Key: TZERFUCXCBLOGZ-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Azo Coupling Reaction: The pyrazole derivative is then subjected to an azo coupling reaction with a diazonium salt, which is prepared from an aromatic amine through diazotization.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: The azo group (N=N) can be reduced to form the corresponding amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the azo group results in the formation of the corresponding amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vivid color properties.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The azo linkage can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications, particularly in the fields of dye production and medicinal chemistry.

Properties

CAS No.

32039-48-8

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H15N5O3S/c1-11-15(16(22)21(20-11)13-5-3-2-4-6-13)19-18-12-7-9-14(10-8-12)25(17,23)24/h2-10,15H,1H3,(H2,17,23,24)

InChI Key

TZERFUCXCBLOGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3

Origin of Product

United States

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